molecular formula C22H23N5O3 B12118315 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12118315
M. Wt: 405.4 g/mol
InChI Key: VTGDTMKEXRLPDB-UHFFFAOYSA-N
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Description

2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as bifunctional squaramide, to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-b]quinoxaline core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-methyl-quinoxaline
  • 2-phenylbenzo[g]furo[2,3-b]quinoxaline
  • 2-amino-1,4-benzenedicarboxylate

Uniqueness

Compared to similar compounds, 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxybenzyl and methoxyethyl groups enhance its solubility and potential for targeted interactions in biological systems .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-29-12-11-24-22(28)18-19-21(26-17-6-4-3-5-16(17)25-19)27(20(18)23)13-14-7-9-15(30-2)10-8-14/h3-10H,11-13,23H2,1-2H3,(H,24,28)

InChI Key

VTGDTMKEXRLPDB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N

Origin of Product

United States

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